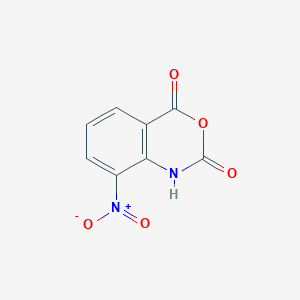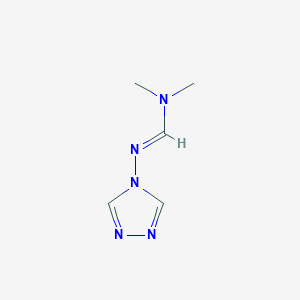
4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
Übersicht
Beschreibung
The compound 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a derivative of dihydropyrimidine-5-carbonitrile, which is a class of compounds that have been studied for their potential as dihydrofolate reductase inhibitors and chemotherapeutic agents. These compounds are characterized by a pyrimidine ring substituted with various functional groups that can influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of related dihydropyrimidine derivatives has been described in the literature. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves reactions with various alkylants, leading to the formation of different substituted pyrimidines, including thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidine derivatives when reacted with chloroacetic acid derivatives and methyl iodide, respectively .
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the crystal structure of similar dihydropyrimidine derivatives. These compounds often crystallize in centrosymmetric space groups and adopt specific conformations, such as an L-shaped conformation. The presence of water molecules and hydrogen bonding can influence the crystallization and molecular conformation of these compounds .
Chemical Reactions Analysis
The reactivity of dihydropyrimidine derivatives can lead to various chemical transformations. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine with different nucleophiles can result in amino-substituted pyrimidines. These reactions expand the chemical diversity and potential applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidine derivatives have been investigated using spectroscopic techniques such as FT-IR and Laser-Raman, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational frequencies, molecular orbitals, and electronic properties of the compounds. For instance, the HOMO-LUMO energy gap can give an indication of the chemical reactivity and stability of the molecule .
Furthermore, the molecular docking studies suggest that these compounds may exhibit inhibitory activity against certain enzymes, indicating their potential as chemotherapeutic agents. The molecular electrostatic potential (MEP) analysis can also reveal the reactive sites of the molecule, which is crucial for understanding its interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Different compounds similar to 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile have been synthesized, showcasing various techniques and yielding derivatives with unique structural features (Mo, Wen-yan, He, & Hong-wu, 2007); (D. Briel, T. Franz, & B. Dobner, 2002).
Crystal Structure Analysis : X-ray diffraction techniques have been employed to determine the crystal structure of related compounds, which contributes to the understanding of their chemical properties (Mo et al., 2007).
Potential Therapeutic Applications
Chemotherapeutic Agent : Spectroscopic investigation of a similar compound suggested its potential as a chemotherapeutic agent due to certain molecular properties, such as charge distribution and molecular docking results (N. Z. Alzoman et al., 2015).
Dihydrofolate Reductase Inhibitors : Structural characterization of derivatives indicated potential inhibitory effects against human dihydrofolate reductase, an enzyme target in cancer therapies (L. H. Al-Wahaibi et al., 2021).
Other Applications
Liquid Crystal Properties : Research on aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, which are structurally related, showed unique liquid crystal properties, indicating potential applications in material science (M. A. Mikhaleva, 2003).
Anti-inflammatory Agents : Some derivatives were synthesized and evaluated for their anti-inflammatory activities in vivo, showing promising results compared to standard treatments (S. S. Undare et al., 2016).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-17-12-14-10(8-5-3-2-4-6-8)9(7-13)11(16)15-12/h2-6H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMPGPIZKSTYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327779 | |
| Record name | NSC686027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile | |
CAS RN |
97693-21-5 | |
| Record name | NSC686027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)

![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)

![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)